5-Bromo-4-fluoro-8-methylquinoline
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Overview
Description
5-Bromo-4-fluoro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Bromo-4-fluoro-8-methylquinoline, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various methods have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 5-Bromo-4-fluoro-8-methylquinoline is 1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-8-methylquinoline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, such as 5-Bromo-4-fluoro-8-methylquinoline, are synthesized using a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are being researched .
Biological Activity
Fluoroquinolines exhibit remarkable biological activity. They are inhibitors of various enzymes and have shown antibacterial, antineoplastic, and antiviral activities .
Medical Applications
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine. The antineoplastic drug Brequinar® and its analogs proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a fluorinated quinoline, is one of the new generation drugs for the treatment of heart diseases .
Antibacterial Activity
Fluoroquinolones, a family of fluorinated quinolines, exhibit a broad spectrum of antibacterial activity .
Agricultural Applications
A number of fluorinated quinolines have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals .
Safety and Hazards
The safety information for 5-Bromo-4-fluoro-8-methylquinoline indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline and its derivatives, including 5-Bromo-4-fluoro-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research will likely continue to explore the synthesis of quinoline derivatives, their biological and pharmaceutical activities, and their potential applications in drug development .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-fluoro-8-methylquinoline Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
The exact mode of action of 5-Bromo-4-fluoro-8-methylquinoline It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-4-fluoro-8-methylquinoline Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-4-fluoro-8-methylquinoline These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 5-Bromo-4-fluoro-8-methylquinoline The effects of quinoline derivatives can range from modulation of cellular signaling pathways to inhibition of cell growth, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-8-methylquinoline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
5-bromo-4-fluoro-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXMAKVHLLDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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